Cas no 17897-50-6 (4-methoxy-2-methyl-1H-Indole)

4-methoxy-2-methyl-1H-Indole structure
4-methoxy-2-methyl-1H-Indole structure
Product Name:4-methoxy-2-methyl-1H-Indole
CAS No:17897-50-6
MF:C10H11NO
MW:161.200442552567
MDL:MFCD11040252
CID:98568
PubChem ID:10773274
Update Time:2025-11-01

4-methoxy-2-methyl-1H-Indole Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2-methyl-1H-Indole
    • 1H-Indole,4-methoxy-2-methyl-
    • 4-Methoxy-2-methy-1H-indole
    • 4-Methoxy-2-methylindole
    • 1H-Indole,4-methoxy-2-methyl
    • 2-methyl-4-(methyloxy)-1H-indole
    • 2-methyl-4-methoxyindole
    • 5-methoxy-2-methylindole
    • 4-Methoxy 2-methyl-1H-indole
    • CS-0152892
    • 17897-50-6
    • SB15187
    • QFWNDWTXECQVOE-UHFFFAOYSA-N
    • AKOS006308063
    • DTXSID70444619
    • SCHEMBL317551
    • A912009
    • 4-METHOXY-2-METHYL-INDOLE
    • 1H-Indole, 4-methoxy-2-methyl-
    • AS-36059
    • AMY9671
    • MFCD11040252
    • MDL: MFCD11040252
    • Inchi: 1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3
    • InChI Key: QFWNDWTXECQVOE-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C1C=C(C)N2

Computed Properties

  • Exact Mass: 161.08400
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 25Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.134
  • Boiling Point: 308.501 °C at 760 mmHg
  • Flash Point: 308.501 °C at 760 mmHg
  • PSA: 25.02000
  • LogP: 2.48490

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4-methoxy-2-methyl-1H-Indole Suppliers

Amadis Chemical Company Limited
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(CAS:17897-50-6)4-methoxy-2-methyl-1H-Indole
Order Number:A912009
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:43
Price ($):208.0
Email:sales@amadischem.com

Additional information on 4-methoxy-2-methyl-1H-Indole

4-Methoxy-2-Methyl-1H-Indole: A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Advancements

4-Methoxy-2-methyl-1H-indole is a derivative of indole, a heterocyclic aromatic compound with a wide range of biological activities. The structural modification of indole by introducing methoxy and methyl groups at specific positions significantly alters its physicochemical properties and biological potential. This compound, with the chemical formula C10H12O, is identified by the CAS Registry Number 17897-50-6. Its unique molecular framework makes it a valuable candidate for pharmaceutical research, particularly in the development of novel therapeutic agents targeting inflammatory and neurodegenerative diseases.

Recent studies have highlighted the importance of 4-methoxy-2-methyl-1H-indole in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of phosphodiesterase 4 (PDE4), a key enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. This activity positions 4-methoxy-2-methyl-1H-indole as a potential lead compound for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and asthma. The compound's ability to modulate PDE4 activity is attributed to its structural similarity to known PDE4 inhibitors, which includes the presence of an indole ring and substituents that enhance its binding affinity.

Another significant area of research focuses on the 4-methoxy-2-methyl-1H-indole’s role in neurodegenerative diseases. A 2024 study published in Neuropharmacology revealed that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. The study utilized in vitro models to demonstrate that 4-methoxy-2-methyl-1H-indole significantly reduced the production of reactive oxygen species (ROS) and prevented the activation of pro-inflammatory pathways such as NF-κB. These findings suggest that 4-methoxy-2-methyl-1H-indole could be a promising therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

The synthesis of 4-methoxy-2-methyl-1H-indole has also been a topic of interest in recent chemical research. A 2023 paper in Organic Letters described a novel synthetic route involving the palladium-catalyzed cross-coupling reaction to efficiently produce this compound. The method utilizes readily available starting materials and avoids the use of harsh conditions, making it a scalable and environmentally friendly approach. This advancement is crucial for the large-scale production of 4-methoxy-2-methyl-1H-indole for both academic and industrial applications.

Furthermore, the pharmacokinetic properties of 4-methoxy-2-methyl-1H-indole have been evaluated in preclinical studies. A 2024 report in Drug Metabolism and Disposition indicated that the compound exhibits good oral bioavailability and a favorable half-life, which are essential characteristics for a drug candidate. The study also highlighted the compound's low potential for hepatic metabolism, suggesting that it may have a reduced risk of drug-drug interactions. These pharmacokinetic properties make 4-methoxy-2-methyl-1H-indole an attractive candidate for further development as a therapeutic agent.

Despite its promising properties, the development of 4-methoxy-2-methyl-1H-indole as a drug faces several challenges. One of the primary obstacles is the need for optimization of its chemical structure to enhance its potency and selectivity. A 2023 review in Current Medicinal Chemistry emphasized the importance of structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activity. Additionally, the compound's potential for side effects must be thoroughly investigated through extensive preclinical and clinical trials.

The application of 4-methoxy-2-methyl-1H-indole extends beyond traditional pharmaceutical uses. Recent research has explored its potential in the field of agrochemicals, where it has been shown to exhibit antimicrobial activity against plant pathogens. A 2024 study in Plant Disease demonstrated that this compound can inhibit the growth of Fusarium oxysporum, a common fungal pathogen affecting crops. This finding opens new avenues for the use of 4-methoxy-2-methyl-1H-indole in sustainable agriculture, where it could serve as an alternative to synthetic fungicides.

Moreover, the environmental impact of 4-methoxy-2-methyl-1H-indole has been a subject of recent studies. A 2023 report in Environmental Science & Technology assessed the compound's biodegradability and ecotoxicity. The study found that 4-methoxy-2-methyl-1H-indole is rapidly degraded in aquatic environments and exhibits low toxicity to aquatic organisms. These findings are crucial for the responsible use of this compound in both pharmaceutical and agricultural contexts, ensuring minimal ecological risk.

In conclusion, 4-methoxy-2-methyl-1H-indole represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, highlighting the compound's potential to address a wide range of medical and agricultural challenges. As the scientific community continues to explore the possibilities of 4-methoxy-2-methyl-1H-indole, its role in future drug discovery and innovation is likely to expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17897-50-6)4-methoxy-2-methyl-1H-Indole
A912009
Purity:99%
Quantity:1g
Price ($):208.0
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